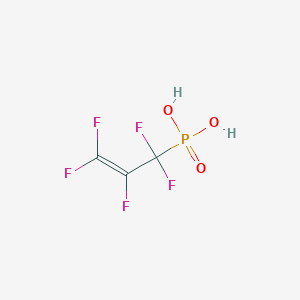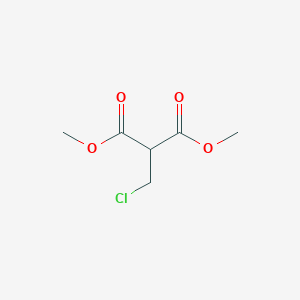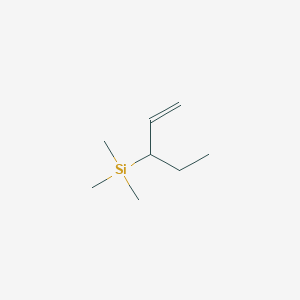
Silane, (1-ethyl-2-propenyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a clear, colorless liquid with a boiling point of approximately 109-111°C and a density of 0.73 g/mL at 25°C . This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silane, (1-ethyl-2-propenyl)trimethyl- can be synthesized through the hydrosilylation of allyl compounds with trimethylsilane. The reaction typically involves the use of a platinum catalyst under mild conditions to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl compound .
Industrial Production Methods
In industrial settings, the production of silane, (1-ethyl-2-propenyl)trimethyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1-ethyl-2-propenyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of silane, (1-ethyl-2-propenyl)trimethyl- include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Silane, (1-ethyl-2-propenyl)trimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of silane, (1-ethyl-2-propenyl)trimethyl- involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond is highly reactive and can participate in a range of chemical transformations, including hydrosilylation and cross-coupling reactions. These interactions often involve the formation of transient intermediates and the activation of molecular pathways that facilitate the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to silane, (1-ethyl-2-propenyl)trimethyl- include:
Trimethylsilane: A simpler silane with the formula (CH3)3SiH.
Triethylsilane: A related compound with the formula (C2H5)3SiH.
Methallyltrimethylsilane: Another organosilicon compound with a similar structure.
Uniqueness
Silane, (1-ethyl-2-propenyl)trimethyl- is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to other silanes. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research .
Propriétés
Numéro CAS |
147295-99-6 |
|---|---|
Formule moléculaire |
C8H18Si |
Poids moléculaire |
142.31 g/mol |
Nom IUPAC |
trimethyl(pent-1-en-3-yl)silane |
InChI |
InChI=1S/C8H18Si/c1-6-8(7-2)9(3,4)5/h6,8H,1,7H2,2-5H3 |
Clé InChI |
RJDBBNFGAGLDBU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)
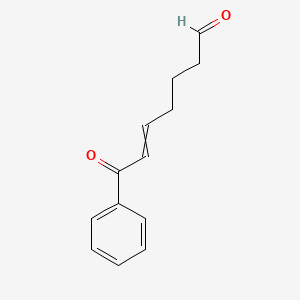
![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)

![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)

![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
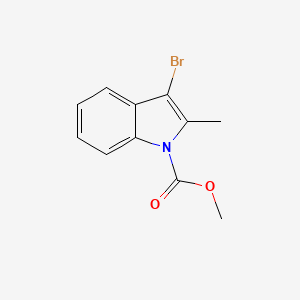
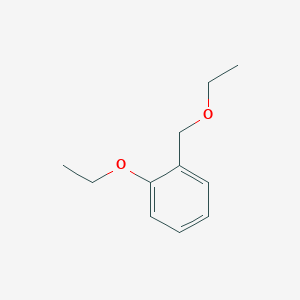
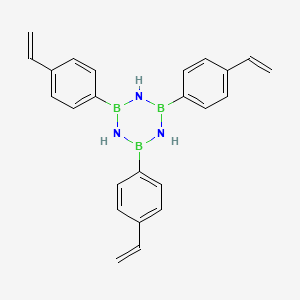
![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)
